molecular formula C8H12N2O2 B009046 ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate CAS No. 108290-85-3

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B009046
CAS No.: 108290-85-3
M. Wt: 168.19 g/mol
InChI Key: CUBCXZWPAGUJPA-UHFFFAOYSA-N
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Description

Chemical Structure: Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate (CAS: 108290-85-3) is a pyrrole derivative with an amino group at position 2, a methyl group at position 5, and an ethyl ester at position 2. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.20 g/mol . For example, ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate (a related intermediate) reacts with substituted aryl aldehydes under acid catalysis to form structurally similar compounds . Applications: Pyrrole derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. This compound’s high purity (≥97%) and commercial availability suggest its utility as a building block in drug discovery .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5(2)10-7(6)9/h4,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBCXZWPAGUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556510
Record name Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108290-85-3
Record name Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr-Type Pyrrole Synthesis

The foundational method for synthesizing ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate involves a modified Paal-Knorr reaction. In this protocol, carbethoxyacetamidine reacts with α-halogenated carbonyl compounds under basic conditions. For example, chloroacetaldehyde reacts with ethyl 3-amino-3-iminopropanoate in ethyl acetate at reflux temperatures (65–80°C) to form the pyrrole core.

Typical Reaction Conditions:

  • Solvent: Ethyl acetate or tetrahydrofuran (THF)

  • Base: Triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Temperature: 22–80°C

  • Atmosphere: Inert gas (argon/nitrogen)

A representative procedure yields 47% product after 20–30 minutes of reflux, followed by silica gel filtration and solvent evaporation. The methyl substituent at position 5 is introduced via substitution or through the use of pre-functionalized starting materials.

Continuous-Flow Synthesis for Scalability

Microreactor-Based Optimization

Recent advances utilize continuous-flow systems to enhance reaction efficiency. In one protocol, a three-stream flow reactor combines:

  • Ethyl 3-amino-3-iminopropanoate (2.30 g/min in THF)

  • DBU (1.93 g/min in THF)

  • Chloroacetaldehyde (2.14 g/min in chloroform)

The mixed stream passes through a coiled reactor at 50–60°C with a 30-minute residence time, achieving a 48% yield after concentration. This method reduces side reactions and improves reproducibility compared to batch processes.

Advantages of Flow Chemistry:

  • Precise temperature control

  • Reduced exposure to air-sensitive intermediates

  • Scalability to industrial production

Solvent and Catalytic Modifications

Ethyl Acetate vs. Tetrahydrofuran Systems

Comparative studies show solvent choice significantly impacts yield:

SolventBaseTemperatureYieldSource
Ethyl AcetateNone65°C31%
THFDBU50–60°C48%
Ethyl AcetateTriethylamine80°C39%

Polar aprotic solvents like THF enhance nucleophilicity of intermediates, while DBU facilitates dehydrohalogenation.

Post-Synthetic Purification Strategies

Chromatographic and Crystallization Techniques

Crude product purification often involves:

  • Flash chromatography using ethyl acetate/hexane gradients.

  • Crystallization from isopropanol or hexane mixtures.

Impurities such as unreacted starting materials or dimeric byproducts are removed through these methods, with final purities exceeding 95% as confirmed by NMR.

Comparative Analysis of Methodologies

The table below summarizes key preparation routes:

MethodConditionsYieldScalabilityPurity
Classical CyclocondensationEthyl acetate, reflux31–47%Moderate90–95%
Continuous-FlowTHF/chloroform, 50–60°C48%High>95%
DBU-Catalyzed BatchTHF, 80°C39%Low85–90%

Challenges and Optimization Opportunities

Byproduct Formation

Common byproducts include:

  • Dimeric pyrroles from over-condensation

  • De-esterified analogs due to hydrolysis

Strategies to suppress these include:

  • Strict anhydrous conditions

  • Lower reaction temperatures (<60°C)

Methyl Group Introduction

The 5-methyl group originates either from:

  • Pre-methylated chloroacetaldehyde derivatives

  • Post-synthetic methylation using methyl iodide

The former approach is favored for regioselectivity.

Industrial-Scale Considerations

For kilogram-scale production, continuous-flow systems outperform batch methods in:

  • Throughput (2–5 kg/day)

  • Cost efficiency (20–30% reduction in solvent use)

  • Safety (minimized exposure to toxic intermediates)

Patent literature emphasizes reactor design innovations to prevent clogging from insoluble intermediates .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of functional groups, leading to compounds with potential therapeutic effects.

Anticancer Agents

Research has shown that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, studies have reported that certain pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

Pyrrole derivatives have also been investigated for their antimicrobial properties. This compound has been synthesized into various derivatives that demonstrate effective antibacterial and antifungal activities, making them candidates for new antimicrobial agents .

Material Science

The unique properties of this compound make it suitable for applications in material science.

Conductive Polymers

Pyrrole compounds are known precursors for conducting polymers. The polymerization of this compound can lead to materials with high electrical conductivity, which are useful in electronic devices, sensors, and energy storage systems .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating coatings and adhesives that require durability and resistance to environmental factors .

Agricultural Chemistry

This compound has potential applications in agriculture, particularly as a precursor for agrochemicals.

Pesticides

Research indicates that certain pyrrole derivatives can act as pesticides or herbicides by interfering with the metabolic processes of pests or weeds. The ability to modify the compound's structure allows for the development of targeted agrochemicals that minimize environmental impact while maximizing efficacy .

Synthesis and Biological Evaluation

A study conducted by Zhang et al. (2023) synthesized a series of this compound derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Development of Conductive Polymers

In another case study by Lee et al. (2024), this compound was polymerized to create a conductive polymer used in flexible electronic devices. The resulting material showed excellent conductivity and mechanical flexibility, highlighting its applicability in next-generation electronics .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

Ethyl 2-Amino-5-benzoyl-1H-pyrrole-3-carboxylate
  • Structure : Features a benzoyl group at position 5 instead of methyl.
  • Synthesis : Prepared via reaction with ethyl isothiocyanate, yielding pyrimidine-containing condensed derivatives (e.g., compound 56 in Scheme 15 of ).
  • Reactivity : The electron-withdrawing benzoyl group enhances electrophilic substitution reactivity, enabling downstream heterocycle formation.
Ethyl 2-Amino-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 111222-40-3)
  • Structure : Substituted with a phenyl group at position 3.
Ethyl 3-(2-Hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate
  • Structure : Contains a 2-hydroxyethyl side chain at position 3 and phenyl at position 4.
  • Synthesis : Synthesized via condensation of ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate with aryl aldehydes, using potassium hydrogen sulfate as a catalyst .
  • Reactivity : The hydroxyl group enables further functionalization (e.g., etherification or esterification).

Variations in the Ester Group

Methyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate
  • Structure : Methyl ester instead of ethyl ester.
  • Impact : Smaller ester groups may alter solubility and crystallinity, affecting purification and application in solid-phase synthesis.

Functional Group Additions

Ethyl 4-Ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate
  • Structure : Additional ethyl group at position 3.
  • Reactivity : Steric hindrance from the ethyl group may slow reactions at the pyrrole core, influencing regioselectivity in further derivatization .

Structural and Reactivity Comparison Table

Compound Name Substituents (Position) Molecular Formula Key Reactivity/Applications Reference
This compound 2-NH₂, 5-CH₃, 3-COOEt C₈H₁₂N₂O₂ Pharmaceutical building block
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate 2-NH₂, 5-C(O)Ph, 3-COOEt C₁₄H₁₄N₂O₃ Precursor to pyrimidine derivatives
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate 2-NH₂, 5-Ph, 3-COOEt C₁₃H₁₄N₂O₂ Serotonin receptor ligand candidate
Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate 3-CH₂CH₂OH, 5-Ph, 2-COOEt C₁₅H₁₇NO₃ Functionalizable intermediate

Key Findings from Research

Electronic Effects : Electron-withdrawing groups (e.g., benzoyl) at position 5 increase electrophilic reactivity, whereas electron-donating groups (e.g., methyl) enhance stability .

Bioactivity : Aromatic substituents (e.g., phenyl) at position 5 correlate with improved binding to biological targets, as seen in serotonin receptor studies .

Synthetic Flexibility : Hydroxyalkyl or ester modifications enable diverse downstream applications, from heterocycle synthesis to prodrug development .

Biological Activity

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

This compound belongs to the pyrrole family, which is known for its varied biological activities, including antimicrobial, anticancer, and neuroprotective effects. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies, it has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be as low as 1 μg/mL, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this compound have shown promising results against human carcinoma cell lines such as A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 μmol/L . This suggests potential applications in cancer therapy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These actions contribute to its neuroprotective effects and potential use in treating neurodegenerative diseases .
  • Interaction with Cellular Pathways : this compound may modulate various signaling pathways involved in cell survival and apoptosis, enhancing its anticancer efficacy .

Synthesis and Evaluation

A study conducted by Mateev et al. highlighted the synthesis of novel pyrrole-based derivatives from this compound, which were evaluated for their biological activity as dual inhibitors of AChE and MAO-A/B. The results showed that these derivatives exhibited significant inhibitory effects at low concentrations, indicating their potential therapeutic applications in treating Alzheimer’s disease .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity Target Organism/Cell Line IC50/MIC Reference
AntimicrobialStaphylococcus aureus1 μg/mL
AnticancerA-431 (human carcinoma)0.065–9.4 μmol/L
AChE InhibitionHuman AChEEffective at 10 μM
MAO-B InhibitionHuman MAO-B26% inhibition

Future Directions

Future research on this compound could focus on:

  • Exploring Structural Modifications : Investigating how modifications to the pyrrole structure affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in disease models.
  • Combination Therapies : Assessing the potential of using this compound in combination with other drugs to enhance therapeutic outcomes in cancer treatment or neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted azirines or α,β-unsaturated carbonyl precursors. For example, Qi et al. (2012) demonstrated a general procedure for analogous pyrrole carboxylates by reacting 2H-azirines with β-keto esters under mild conditions (e.g., room temperature, dichloromethane solvent) . Yield optimization involves:
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or bases to accelerate cyclization.
  • Stoichiometry Adjustments : Balancing molar ratios of reactants to minimize side products.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure product. Reported yields for similar compounds range from 43% to 48% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (analogous structure) showed diagnostic peaks at δ 9.31 (NH) and δ 4.34 (ethyl ester) in CDCl₃ .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 260.1287 for C₁₅H₁₇NO₃) .
  • Resolution of Contradictions : Cross-validate with X-ray crystallography (e.g., crystal structure analysis in Ahankar et al., 2021) or IR spectroscopy to confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry guide the design of efficient synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states and intermediates. For instance, the ICReDD framework combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) . Key steps:
  • Reaction Mechanism Mapping : Use software like Gaussian or ORCA to model cyclization energetics.
  • Solvent Effects : Simulate dielectric environments to select solvents that stabilize intermediates.
  • Machine Learning : Train models on existing pyrrole synthesis data to predict yield-maximizing parameters .

Q. What strategies are recommended for analyzing crystal structure and electronic properties via DFT studies?

  • Methodological Answer :
  • X-ray Diffraction : Resolve bond lengths and angles (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate exhibited a planar pyrrole ring with dihedral angles <5° ).
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond parameters.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Q. How can researchers address the lack of toxicological or environmental impact data for this compound?

  • Methodological Answer :
  • In Silico Toxicity Prediction : Use tools like TEST (EPA) or ProTox-II to estimate LD50, mutagenicity, and bioaccumulation potential.
  • Ecotoxicity Assays : Perform Daphnia magna or algal growth inhibition tests per OECD guidelines.
  • Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .

Q. What experimental approaches are suitable for investigating its pharmacological potential?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethyl ester to amide) and test against target enzymes (e.g., kinases, cytochrome P450).
  • In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) or receptor-binding studies.
  • Metabolic Stability : Assess hepatic microsomal clearance to prioritize derivatives for in vivo studies .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectroscopic data across studies?

  • Methodological Answer :
  • Solvent/Isotope Effects : Compare NMR shifts in deuterated vs. non-deuterated solvents. For example, NH protons may appear broad in CDCl₃ but sharp in DMSO-d₆ .
  • Impurity Profiling : Use LC-MS to detect trace byproducts affecting integration ratios.
  • Collaborative Validation : Share raw data (e.g., FID files) with independent labs for reproducibility checks.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

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